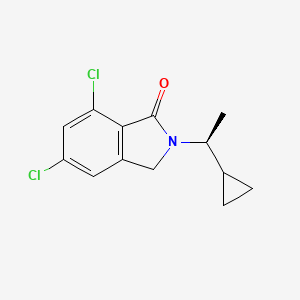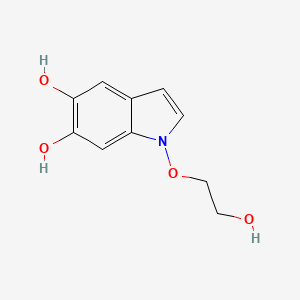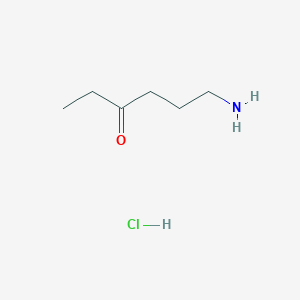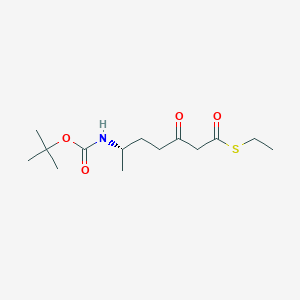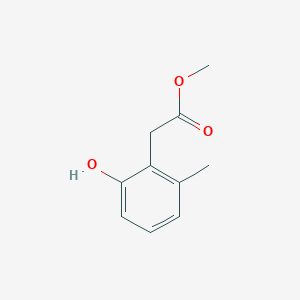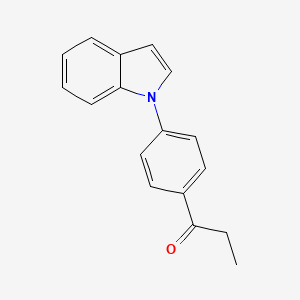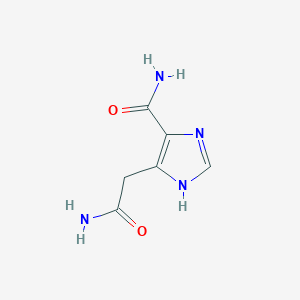
5-(2-Amino-2-oxoethyl)-1h-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Amino-2-oxoethyl)-1h-imidazole-4-carboxamide is a chemical compound with a unique structure that includes an imidazole ring, an amino group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-2-oxoethyl)-1h-imidazole-4-carboxamide typically involves the reaction of imidazole derivatives with amino acids or their derivatives. One common method is the condensation reaction between imidazole-4-carboxylic acid and 2-amino-2-oxoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Amino-2-oxoethyl)-1h-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
5-(2-Amino-2-oxoethyl)-1h-imidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(2-Amino-2-oxoethyl)-1h-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes by mimicking their natural substrates, thereby blocking their catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine-2-carboxamide : An experimental compound with potential pharmacological applications.
5-(2-Amino-2-oxoethyl)uridine: A purine nucleoside analogue with broad antitumor activity.
Uniqueness
5-(2-Amino-2-oxoethyl)-1h-imidazole-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imidazole ring and carboxamide group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
52605-82-0 |
|---|---|
Formule moléculaire |
C6H8N4O2 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C6H8N4O2/c7-4(11)1-3-5(6(8)12)10-2-9-3/h2H,1H2,(H2,7,11)(H2,8,12)(H,9,10) |
Clé InChI |
ZTYUSIDCVTVAKI-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1)CC(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12946665.png)
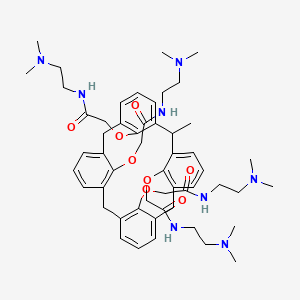
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B12946683.png)
![Dispiro[2.0.2.1]heptan-7-amine](/img/structure/B12946697.png)


